N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-phenethyloxalamide
Description
N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-phenethyloxalamide is an oxalamide derivative characterized by a central oxalamide (N–C(=O)–C(=O)–N) backbone. Key structural features include:
Properties
IUPAC Name |
N'-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-N-(2-phenylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O2S/c26-21(23-12-10-18-8-4-3-5-9-18)22(27)24-16-20(19-11-15-28-17-19)25-13-6-1-2-7-14-25/h3-5,8-9,11,15,17,20H,1-2,6-7,10,12-14,16H2,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIQHGLHZKOPEAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(CNC(=O)C(=O)NCCC2=CC=CC=C2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-phenethyloxalamide typically involves multiple steps, starting from readily available precursors. One possible synthetic route is as follows:
Formation of the Azepane Ring: The azepane ring can be synthesized through the cyclization of a suitable linear precursor, such as 1,6-diaminohexane, under acidic or basic conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
Formation of the Oxalamide Moiety: The oxalamide moiety can be formed by reacting an oxalyl chloride derivative with an amine precursor, such as phenethylamine, under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-phenethyloxalamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxalamide moiety can be reduced to form amines using reducing agents such as lithium aluminum hydride or borane.
Substitution: The azepane ring can undergo nucleophilic substitution reactions with electrophiles, such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and dichloromethane.
Reduction: Lithium aluminum hydride, borane, tetrahydrofuran, and ethanol.
Substitution: Alkyl halides, acyl chlorides, sodium hydride, and dimethylformamide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Alkylated or acylated azepane derivatives.
Scientific Research Applications
Medicinal Chemistry: This compound may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders or cancer.
Materials Science: The unique combination of functional groups makes this compound a potential candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: This compound can be used as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical space.
Mechanism of Action
The mechanism of action of N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-phenethyloxalamide is not well understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The azepane ring may interact with neurotransmitter receptors, while the thiophene ring could participate in π-π stacking interactions with aromatic residues in proteins. The oxalamide moiety may form hydrogen bonds with amino acid residues, stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The following table summarizes key structural and molecular differences between the target compound and its analogs:
Key Observations :
- Trifluoromethylphenyl analog (MW 439.5) exhibits increased molecular weight and hydrophobicity due to the CF3 group, which may enhance metabolic stability .
- Isoxazole-containing analog (MW 376.5) replaces aromatic groups with a heterocyclic isoxazole, likely reducing steric bulk and improving solubility .
Functional Group Impact on Bioactivity
- Azepane vs.
- Thiophene positioning : Thiophen-3-yl (target) vs. thiophen-2-yl () alters electronic distribution, which could influence interactions with sulfur-binding enzymes or receptors .
Biological Activity
N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-phenethyloxalamide is a complex organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structural configuration that includes an azepane ring and a thiophene moiety, which are significant for its interaction with biological targets.
- Molecular Formula : C₁₇H₂₂N₄O₃S
- Molecular Weight : 362.4 g/mol
- CAS Number : 946201-32-7
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in biological systems. The azepane ring can facilitate binding to various biological targets, while the thiophene group enhances the compound's pharmacological properties through modulating interactions with cellular pathways.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Glycine Transporter Inhibition : This compound has been investigated as a potential inhibitor of GlyT1, a glycine transporter implicated in several neurological disorders. Substitutions in the azepane structure have shown to enhance potency, with some derivatives achieving IC₅₀ values as low as 37 nM .
- Antimicrobial Properties : Compounds with similar structural features have demonstrated antimicrobial activity, suggesting that this compound may also possess such properties.
- Anti-inflammatory Effects : Preliminary studies indicate that derivatives of this compound could exhibit anti-inflammatory effects, contributing to their potential therapeutic applications in inflammatory diseases.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
Table 1: Summary of Biological Activities
Synthesis and Structural Analysis
The synthesis of this compound involves multi-step organic reactions. Key steps include:
- Formation of the Azepane Ring : Typically achieved through cyclization reactions involving suitable precursors.
- Introduction of Thiophene Moiety : Often accomplished via cross-coupling reactions such as Suzuki or Stille coupling.
- Final Coupling with Phenethyloxalamide : This step involves linking the azepane and thiophene units to form the final oxalamide structure.
Q & A
Basic: What are the common synthetic routes for preparing N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-phenethyloxalamide?
Methodological Answer:
The compound can be synthesized via carbodiimide-mediated coupling reactions, leveraging oxalamide as a core scaffold. For example, analogous oxalamide derivatives are synthesized by reacting substituted amines with oxalyl chloride intermediates under controlled anhydrous conditions. A typical protocol involves:
Step 1: Activation of the carboxylic acid group (e.g., thiophene-3-yl acetic acid) using carbodiimide reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane .
Step 2: Coupling with azepane and phenethylamine derivatives in the presence of a base (e.g., triethylamine) to form the final oxalamide structure.
Purification: Column chromatography or recrystallization from methanol/acetone mixtures is used to isolate the product .
Basic: How is the structural characterization of this compound performed?
Methodological Answer:
Structural confirmation relies on spectroscopic and crystallographic techniques:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR identify substituents (e.g., azepane’s cyclic amine protons at δ 2.5–3.0 ppm and thiophene aromatic protons at δ 6.8–7.2 ppm).
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns.
- X-ray Crystallography: For unambiguous confirmation, single crystals are grown via slow evaporation, and structures are solved using programs like SHELXL .
Advanced: What experimental challenges arise in resolving crystallographic data for this compound?
Methodological Answer:
Crystallographic refinement may face issues such as:
- Disorder in Flexible Groups: The azepane ring or phenethyl chain may exhibit conformational disorder, requiring constrained refinement or split-site modeling.
- Hydrogen Bonding Ambiguity: Weak N–H⋯O/N interactions (common in oxalamides) can complicate hydrogen bond network interpretation. Using SHELXL’s riding model for H-atoms and validating via R-factors (e.g., R₁ < 0.05) improves accuracy .
- Twinned Crystals: High-resolution data (e.g., <1.0 Å) and twin-law refinement in software like PLATON mitigate twinning artifacts .
Advanced: How do structural features like the thiophene ring influence biological activity?
Methodological Answer:
The thiophene moiety enhances electronic interactions with biological targets:
- π-Stacking: The aromatic thiophene ring engages in π-π interactions with protein binding pockets (e.g., kinase active sites).
- Electron-Rich Sulfur: Thiophene’s sulfur atom participates in hydrogen bonding or hydrophobic interactions, as seen in analogues with anti-inflammatory activity .
- Comparative Studies: Replace thiophene with furan or benzene in analogues to assess activity loss/gain via in vitro assays (e.g., IC₅₀ comparisons) .
Basic: What in vitro assays are used to evaluate its pharmacological potential?
Methodological Answer:
Initial screening includes:
- Cytotoxicity Assays: MTT or CellTiter-Glo® on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values.
- Enzyme Inhibition: Fluorescence-based assays (e.g., COX-2 inhibition for anti-inflammatory potential).
- Binding Studies: Surface plasmon resonance (SPR) to measure affinity for targets like G-protein-coupled receptors (GPCRs) .
Advanced: How can contradictory bioactivity data between similar oxalamides be resolved?
Methodological Answer:
Contradictions often stem from assay conditions or structural nuances:
- Solubility Variations: Use DMSO stock solutions standardized to <0.1% v/v to avoid solvent interference.
- Steric Effects: Bulky substituents (e.g., azepane vs. piperidine) may alter target access. Molecular docking (e.g., AutoDock Vina) predicts steric clashes .
- Metabolic Stability: Compare half-life (t₁/₂) in liver microsome assays to rule out rapid degradation .
Advanced: What computational methods support structure-activity relationship (SAR) studies?
Methodological Answer:
- Quantum Mechanics (QM): DFT calculations (e.g., B3LYP/6-31G*) optimize geometry and predict electrostatic potential maps for hydrogen bonding sites.
- Molecular Dynamics (MD): Simulate ligand-receptor interactions (e.g., 100 ns simulations in GROMACS) to assess binding stability.
- Pharmacophore Modeling: Identify critical features (e.g., hydrogen bond acceptors near the oxalamide group) using Schrödinger’s Phase .
Basic: How is purity validated during synthesis?
Methodological Answer:
- HPLC: Reverse-phase C18 columns (acetonitrile/water gradient) with UV detection at 254 nm; purity >95% required.
- Elemental Analysis: Match calculated vs. observed C, H, N percentages (tolerance ±0.4%).
- Melting Point: Sharp melting range (<2°C variation) confirms crystallinity .
Advanced: What strategies optimize yield in large-scale synthesis?
Methodological Answer:
- Catalyst Screening: Test coupling agents like HATU vs. EDC for improved efficiency.
- Solvent Optimization: Replace dichloromethane with THF or DMF to enhance solubility.
- Flow Chemistry: Continuous flow systems reduce reaction time and byproducts .
Advanced: How does the azepane ring’s conformation impact crystallographic packing?
Methodological Answer:
The seven-membered azepane ring adopts chair or boat conformations, influencing packing via:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
